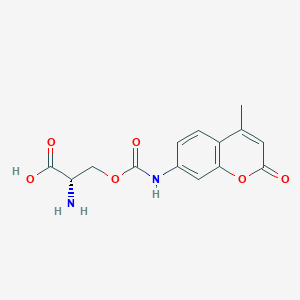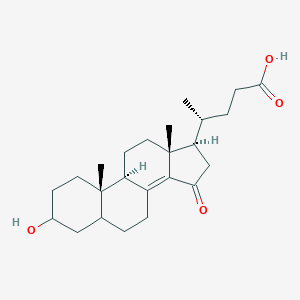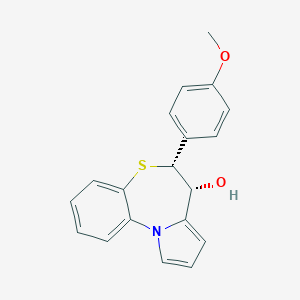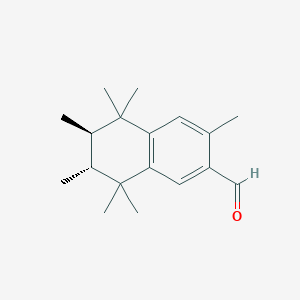![molecular formula C19H22N2O2 B238323 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB or LY-2812176, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the alpha-3 subunit of the GABA-A receptor. This receptor is involved in the regulation of anxiety, pain, and inflammation. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to exhibit anxiolytic effects in animal models of anxiety disorders. Additionally, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to exhibit potent and selective effects on the GABA-A receptor and FAAH. However, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has not been extensively studied in human subjects, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential area of research is the development of more potent and selective analogs of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. Another area of research is the study of the effects of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on other targets, such as the cannabinoid receptors. Additionally, the potential clinical applications of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide should be further explored, particularly in the areas of neuropathic pain and anxiety disorders.
Métodos De Síntesis
The synthesis of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to give 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with 4-(chloromethyl)benzyl alcohol to give 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects. 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammatory bowel disease.
Propiedades
Nombre del producto |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-18-8-4-16(5-9-18)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
Clave InChI |
JHBAUVPPLRELHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















